1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound. Its structure comprises a dihydropyridopyrimidinyl group linked to a phenylethanone moiety with an isopropylthio substitution. The compound's unique arrangement confers specific properties that make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13(2)23-16-5-3-14(4-6-16)9-18(22)21-8-7-17-15(11-21)10-19-12-20-17/h3-6,10,12-13H,7-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUGLGRKPXZDLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone, several synthetic strategies can be employed:
Starting Materials: : Key precursors include 7,8-dihydropyrido[4,3-d]pyrimidine and 4-(isopropylthio)benzaldehyde.
Reactions
Nucleophilic Substitution: : The pyrido[4,3-d]pyrimidine ring may undergo nucleophilic substitution reactions with suitable halides.
Ketone Formation: : Aldehyde condensation or acylation reactions to introduce the ethanone moiety.
Sulfur Substitution: : Introducing the isopropylthio group via thiolation reactions.
Conditions: : Reactions typically require anhydrous conditions, catalysts (e.g., acids or bases), and controlled temperatures.
Industrial Production Methods
Scaling the synthesis to industrial levels demands optimization:
Batch Reactors: : Initial syntheses are often conducted in batch reactors where conditions can be meticulously controlled.
Flow Chemistry: : Continuous flow methods can be employed for better efficiency and scalability.
Catalysts and Solvents: : Selection of appropriate catalysts and solvents to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur atom or the dihydropyridine ring.
Reduction: : Reduction reactions can target the ethanone group or the pyrimidine ring.
Substitution: : Halide or nucleophilic substitution reactions at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfonates.
Reduction Products: : Alcohols, amines.
Substitution Products: : Variants with different functional groups replacing original substituents.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Valuable in constructing more complex molecules.
Analytical Chemistry: : Used as a standard in various assays.
Biology
Enzyme Inhibitors: : Potential inhibitor of specific enzymes due to its structural mimicry.
Binding Studies: : Utilized in binding assays to explore protein-ligand interactions.
Medicine
Drug Design: : Possible applications in designing drugs targeting specific biological pathways.
Therapeutic Agents: : Exploration as a potential therapeutic agent due to its biological activity.
Industry
Materials Science: : Used in creating polymers and other advanced materials.
Catalysis: : Acts as a catalyst or catalyst precursor in various industrial reactions.
Mechanism of Action
Effects and Pathways
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone exerts its effects through multiple pathways:
Molecular Targets: : Binding to enzymes, receptors, or other proteins.
Pathways: : Modulating biochemical pathways involving oxidative stress, signal transduction, and gene expression.
Comparison with Similar Compounds
Unique Aspects
The compound's unique structure—combining a dihydropyridopyrimidine ring with a phenylethanone moiety and an isopropylthio group—sets it apart from other compounds in the same category.
Similar Compounds
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenylethanone: : Lacks the isopropylthio group.
2-(4-(methylthio)phenyl)-1-ethanone: : Similar but with a simpler thio substitution.
Pyrido[4,3-d]pyrimidin-6(5H)-ones: : Variants with different substituents.
This compound’s distinctive features and versatile applications make it a significant subject of study in various scientific fields.
Biological Activity
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 344.44 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its cytotoxicity against cancer cell lines, antimicrobial efficacy, and potential therapeutic applications.
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the potential of compounds as anticancer agents. The following table summarizes the cytotoxic effects observed in different cancer cell lines:
These results indicate that the compound exhibits notable cytotoxicity, particularly against HeLa cells, suggesting it may be a candidate for further development as an anticancer drug.
Antimicrobial Activity
In addition to its cytotoxic properties, the compound has been evaluated for its antimicrobial activity against various pathogens. The following table outlines the minimum inhibitory concentrations (MICs) for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that derivatives of pyridopyrimidine compounds similar to our target compound showed significant antitumor activity by inducing G1 phase arrest in cancer cells, leading to reduced tumor growth in vivo models .
- Case Study on Antimicrobial Efficacy : Research conducted on thiazole-containing derivatives indicated that modifications to the pyridopyrimidine framework could enhance antibacterial properties, paving the way for developing new antibiotics .
Q & A
Basic: How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
To enhance synthetic efficiency, focus on:
- Catalytic Systems : Use Pd-catalyzed cross-coupling reactions for pyrido[4,3-d]pyrimidine core formation, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses (72% yield achieved via DMSO-d6 solvent and controlled heating) .
- Stepwise Functionalization : Introduce the isopropylthio group post-core formation to avoid steric hindrance. Optimize reaction time and temperature (e.g., 80°C for 12 hours) to stabilize sulfur-containing intermediates .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product, validated by LC-MS for purity .
Basic: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H NMR : Key signals include δ ~2.58 ppm (isopropyl CH3), δ ~7.2–8.0 ppm (aromatic protons), and δ ~8.57 ppm (pyrimidine protons), consistent with analogous pyrido-pyrimidine derivatives .
- X-ray Crystallography : Resolve diastereomeric ambiguity in the dihydropyrido-pyrimidine ring using single-crystal diffraction, as applied to related dihydropyrimidine structures (e.g., C–S bond length ~1.82 Å) .
- LC-MS : Confirm molecular ion peaks (e.g., m/z 361 [M+H]+ for similar compounds) and fragmentation patterns .
Advanced: How to design biological activity assays for this compound?
Methodological Answer:
Table 1 : Example Assay Parameters
| Target | Assay Type | Conditions | Reference |
|---|---|---|---|
| Kinase Inhibition | Fluorescence Polarization | 10 µM compound, 30 min incubation, ATP-competitive | |
| Antimicrobial | Microdilution | MIC determination in Mueller-Hinton broth |
- Dose-Response Curves : Use 8-point serial dilution (0.1–100 µM) with triplicate replicates.
- Control Validation : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks .
Basic: What stability studies are critical for this compound under experimental conditions?
Methodological Answer:
- Photostability : Expose to UV light (254 nm) for 24 hours; monitor degradation via HPLC (retention time shifts >5% indicate instability) .
- Thermal Stability : Incubate at 37°C in PBS (pH 7.4) for 72 hours; assess decomposition by NMR integration .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC50 values may arise from HeLa vs. HEK293 cell models.
- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models; exclude outliers with Cook’s distance >1 .
- Mechanistic Validation : Perform SPR or ITC to confirm binding kinetics (e.g., KD < 1 µM supports high potency) .
Advanced: What computational strategies predict metabolite formation?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s Metabolite Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., hydroxylation at C7 of the pyrido-pyrimidine ring) .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess CYP450 binding affinity for prioritized metabolites .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at C2 (e.g., methyl, fluoro) and compare IC50 values .
- Pharmacophore Mapping : Generate 3D models using MOE; highlight hydrogen-bond acceptors (pyrimidine N1) and hydrophobic regions (isopropylthio group) .
Advanced: What in vivo formulation strategies mitigate poor solubility?
Methodological Answer:
- Nanoparticle Encapsulation : Use PLGA nanoparticles (85:15 lactide:glycolide ratio) loaded via solvent evaporation; achieve >90% encapsulation efficiency .
- Pharmacokinetics : Monitor plasma concentration in Sprague-Dawley rats (IV vs. oral dosing; target t1/2 > 4 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
